molecular formula C12H18O2 B3051430 3-Methyladamantane-1-carboxylic acid CAS No. 33649-73-9

3-Methyladamantane-1-carboxylic acid

Cat. No.: B3051430
CAS No.: 33649-73-9
M. Wt: 194.27 g/mol
InChI Key: XKTXEVJPJZIGGL-UHFFFAOYSA-N
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Description

3-Methyladamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a carboxylic acid group attached to the adamantane framework, specifically at the 1-position, with a methyl group at the 3-position. The molecular formula of this compound is C12H18O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyladamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the Friedel-Crafts acylation of adamantane with acyl chlorides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyladamantane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The adamantane framework provides a rigid structure that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyladamantane-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the adamantane framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-methyladamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11-3-8-2-9(4-11)6-12(5-8,7-11)10(13)14/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTXEVJPJZIGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301518
Record name 3-methyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33649-73-9
Record name NSC143957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyladamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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